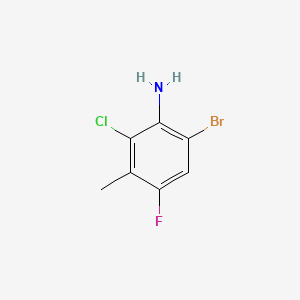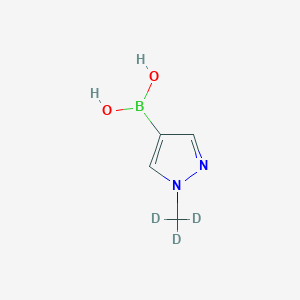
1-Methyl-4-pyrazoleboronic Acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-Methyl-4-pyrazoleboronic Acid-d3 can be synthesized through various methods. One common synthetic route involves the reaction of 4-pyrazoleboronic acid pinacol ester with iodomethane in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at ambient temperature . The reaction mixture is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
化学反应分析
Types of Reactions
1-Methyl-4-pyrazoleboronic Acid-d3 undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst.
Transesterification Reactions: It can also participate in transesterification reactions, where an ester is transformed into another ester through the exchange of the alkoxy group.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Typical reagents include a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate), and an organohalide (e.g., aryl bromide).
Transesterification: Common reagents include an alcohol and an acid or base catalyst.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Transesterification: The major products are new esters, which can be used in various chemical and industrial applications.
科学研究应用
1-Methyl-4-pyrazoleboronic Acid-d3 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1-Methyl-4-pyrazoleboronic Acid-d3 involves its ability to participate in various chemical reactions, particularly those involving boron. The boronic acid group in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable reagent in organic synthesis . The deuterium labeling also allows for the study of reaction mechanisms and pathways through isotopic tracing .
相似化合物的比较
1-Methyl-4-pyrazoleboronic Acid-d3 can be compared with other similar compounds, such as:
1-Methyl-4-pyrazoleboronic Acid: The non-deuterated version of the compound, which has similar chemical properties but lacks the isotopic labeling.
4-Pyrazoleboronic Acid Pinacol Ester: A related compound used in similar types of reactions, particularly in Suzuki-Miyaura cross-coupling.
1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester: Another similar compound used in organic synthesis, particularly in the formation of carbon-carbon bonds.
The uniqueness of this compound lies in its deuterium labeling, which allows for the study of reaction mechanisms and pathways through isotopic tracing, providing valuable insights into the behavior of boron-containing compounds in various chemical and biological processes .
属性
分子式 |
C4H7BN2O2 |
|---|---|
分子量 |
128.94 g/mol |
IUPAC 名称 |
[1-(trideuteriomethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3/i1D3 |
InChI 键 |
RYGOBSYXIIUFOR-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)B(O)O |
规范 SMILES |
B(C1=CN(N=C1)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
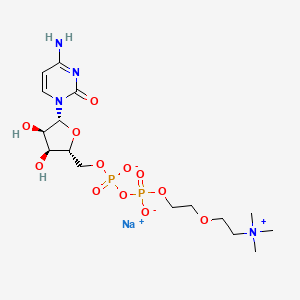


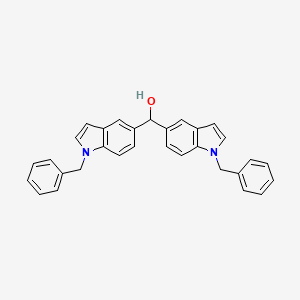
![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)

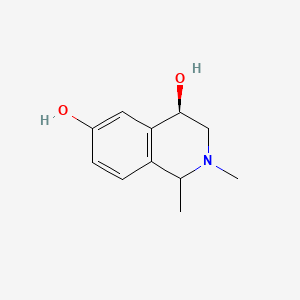
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)
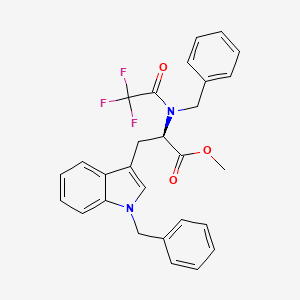
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)
